2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
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Overview
Description
2-(2-(Hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound featuring a pyridinone core, a trifluoromethoxy phenyl group, and a hydroxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multiple steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized via a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Hydroxymethyl Group: This step often involves the use of formaldehyde in a hydroxymethylation reaction.
Methoxylation: The methoxy group can be introduced through methylation using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Trifluoromethoxy Phenyl Group: This step can be achieved via a nucleophilic aromatic substitution reaction, where a trifluoromethoxy phenyl halide reacts with an appropriate nucleophile.
Acetamide Formation: The final step involves the formation of the acetamide linkage, typically through an amidation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyridinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, thiols, amines.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Conversion of the carbonyl group to a hydroxyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could act as an inhibitor or modulator of specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a specialty chemical in various applications, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance binding affinity and selectivity, while the pyridinone core may interact with active sites or binding pockets of proteins.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
2-(2-(Hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-chlorophenyl)acetamide: Similar structure but with a chlorophenyl group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O5/c1-25-14-7-21(11(9-22)6-13(14)23)8-15(24)20-10-2-4-12(5-3-10)26-16(17,18)19/h2-7,22H,8-9H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCLPAABVHLXJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CO)CC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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